molecular formula C6H6ClNOS B2550831 3-Chloro-4-methylthiophene-2-carboxamide CAS No. 189330-37-8

3-Chloro-4-methylthiophene-2-carboxamide

Cat. No.: B2550831
CAS No.: 189330-37-8
M. Wt: 175.63
InChI Key: OZUWTXQYYVOSQQ-UHFFFAOYSA-N
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Description

3-Chloro-4-methylthiophene-2-carboxamide (CAS 189330-37-8) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. Thiophene-carboxamide derivatives are extensively investigated for their diverse biological activities, serving as key scaffolds in the development of novel therapeutic agents . This compound is primarily valued as a synthetic intermediate for creating potential anticancer molecules. Research indicates that thiophene-carboxamide derivatives can act as biomimetics of the anticancer agent Combretastatin A-4 (CA-4), potentially inhibiting cancer cell proliferation by targeting tubulin and disrupting microtubule assembly . Furthermore, structurally related thiophene-carboxamides have demonstrated promising anti-angiogenic properties by acting as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target for preventing tumor growth and metastasis . Beyond oncology research, thiophene-based compounds exhibit a broad spectrum of biological activities. Studies on similar derivatives have revealed significant antibacterial efficacy against various pathogenic Gram-positive and Gram-negative bacteria, as well as potent antioxidant activity in radical scavenging assays, making this chemical class a versatile starting point for antimicrobial and cytoprotection research . The presence of both chloro and methyl substituents on the thiophene ring allows for precise tuning of the molecule's electronic properties and steric profile, which directly influences its chemical reactivity and binding affinity to biological targets . Researchers utilize this compound for synthesizing advanced derivatives, studying structure-activity relationships (SAR), and exploring new mechanisms of action in various disease models. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3-chloro-4-methylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNOS/c1-3-2-10-5(4(3)7)6(8)9/h2H,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZUWTXQYYVOSQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-methylthiophene-2-carboxamide typically involves the chlorination of 4-methylthiophene-2-carboxamide. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

4-Methylthiophene-2-carboxamide+SOCl2This compound+HCl+SO2\text{4-Methylthiophene-2-carboxamide} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 4-Methylthiophene-2-carboxamide+SOCl2​→this compound+HCl+SO2​

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-methylthiophene-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., H2O2, KMnO4), solvents (e.g., water, acetone).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).

Major Products:

    Substitution: Various substituted thiophene derivatives.

    Oxidation: Thiophene oxides or sulfoxides.

    Reduction: Amino-thiophene derivatives.

Scientific Research Applications

Chemistry

3-Chloro-4-methylthiophene-2-carboxamide serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials and pharmaceuticals.

Biology

In biological research, this compound has been investigated for its antimicrobial properties. Studies show that it can inhibit bacterial growth by disrupting cell membranes and interfering with essential metabolic processes.

Antimicrobial Activity:
The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in the following table:

Bacterial StrainMIC (μM)
Escherichia coli0.21
Pseudomonas aeruginosa0.25
Staphylococcus aureus0.30
Bacillus subtilis0.35

These results suggest that this compound is particularly effective against E. coli and P. aeruginosa, which are critical targets in clinical settings.

Medicine

The compound is being explored for its potential as an anti-inflammatory and anticancer agent. Research indicates that it may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

Case Study: Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can reduce the production of inflammatory mediators in cell cultures, suggesting its use in treating conditions such as arthritis or other inflammatory disorders.

Anticancer Activity:
Preliminary studies have evaluated the cytotoxic effects of this compound on cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results are summarized below:

Cell LineIC50 (μM)
MCF-712.5
HepG210.0

These findings indicate that the compound may serve as a potential lead in developing new cancer therapies.

Industry

In the industrial sector, this compound is utilized in producing organic semiconductors and corrosion inhibitors. Its chemical properties make it suitable for applications requiring stability and reactivity under various conditions.

Mechanism of Action

The mechanism of action of 3-Chloro-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s anti-inflammatory effects are linked to its inhibition of pro-inflammatory cytokines and pathways.

Comparison with Similar Compounds

Functional Group Variations

Compound Name Functional Group Key Substituents Molecular Weight (g/mol)
3-Chloro-4-methylthiophene-2-carboxamide Carboxamide (-CONH₂) Cl (C3), CH₃ (C4) ~350 (estimated)
Methyl 3-amino-4-methylthiophene-2-carboxylate Ester (-COOCH₃) NH₂ (C3), CH₃ (C4) Not specified
3-Chlorothiophene-2-carboxylic acid Carboxylic acid (-COOH) Cl (C3) 162.61 (C₅H₃ClO₂S)
3-Chloro-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid Carboxylic acid (-COOH) Cl (C3), (CH₃)₂CHSO₂ (C4), SCH₃ (C5) Not specified

Key Observations :

  • Carboxamide vs.
  • Substituent Effects: Chlorine (electron-withdrawing) and methyl (electron-donating) groups create a balanced electronic environment on the thiophene ring, whereas sulfonyl or amino substituents (e.g., in and ) introduce stronger electronic perturbations .

Biological Activity

3-Chloro-4-methylthiophene-2-carboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly its antimicrobial and potential anti-inflammatory properties. This article delves into the compound's biological activity, synthesizing available research findings, case studies, and comparative data.

Chemical Structure and Properties

The compound features a thiophene ring, with a chlorine atom at the 3-position and a methyl group at the 4-position, contributing to its unique chemical reactivity and biological profile. The general structure can be represented as follows:

C7H6ClNO2S\text{C}_7\text{H}_6\text{Cl}\text{N}\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Antimicrobial Activity : The compound disrupts bacterial cell membranes and inhibits essential enzymes critical for bacterial survival. This mechanism has been demonstrated in various studies, showcasing its efficacy against a range of bacterial strains.
  • Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines and pathways, which may contribute to its potential use in treating inflammatory conditions.

Antimicrobial Efficacy

Research indicates that this compound exhibits significant antimicrobial activity. For instance, one study reported an EC50 value indicating effective inhibition of bacterial growth at low concentrations. The following table summarizes some findings related to its antimicrobial potency:

CompoundConcentration (mg/L)Control Efficacy (%)
This compound1055
This compound10074
This compound20082

These results highlight the compound's potential as an effective antimicrobial agent against various pathogens .

Anti-inflammatory Activity

In vitro studies have shown that this compound can significantly reduce inflammatory markers. For example, it has been observed to lower levels of TNF-alpha and IL-6 in cell cultures, suggesting its utility in managing inflammatory diseases .

Case Studies

  • Antimicrobial Study : A recent investigation assessed the efficacy of this compound against several Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics.
  • Anti-inflammatory Research : Another study focused on the compound's effects on macrophage activation. Results indicated a significant reduction in pro-inflammatory cytokine production when treated with varying concentrations of the compound, underscoring its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with related compounds:

Compound NameStructure FeaturesAntimicrobial ActivityAnti-inflammatory Activity
This compoundCl at C3, CH₃ at C4HighModerate
4-Methylthiophene-2-carboxamideNo Cl substitutionModerateLow
3-Chloro-2-thiophenecarboxamideCl at C3ModerateLow

This comparison illustrates that the presence of both chlorine and methyl groups significantly enhances the biological activities of this compound compared to its analogs .

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